![molecular formula C13H15BrN2OS B1400956 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide CAS No. 851444-45-6](/img/structure/B1400956.png)
2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide
Overview
Description
2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide, also known as 2-Bromo-N-benzothien-2-yl-3-cyano-4,5,6,7-tetrahydrobutanamide, is a synthetic organic compound used in a variety of scientific research applications. It belongs to the family of organic compounds known as benzothienes, which are compounds with a benzothienyl group attached to a nitrogen atom. 2-Bromo-N-benzothien-2-yl-3-cyano-4,5,6,7-tetrahydrobutanamide has been used in a variety of scientific research applications, including the synthesis of biologically active molecules, the study of enzyme reactions, and the investigation of the mechanism of action of drugs.
Scientific Research Applications
Catalytic Protodeboronation of Pinacol Boronic Esters
This compound is used in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Cyanoacetylation of Amines
“2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide” is used in the cyanoacetylation of amines . This process involves the formation of biologically active novel heterocyclic moieties .
Inhibitor of JNK2 and JNK3 Kinases
This compound has been identified as a potent and selective inhibitor of JNK2 and JNK3 kinases . These kinases are important in various biological processes, including inflammation, apoptosis, and cell differentiation .
Synthesis of Biologically Active Compounds
The compound is used in the synthesis of various biologically active compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Preparation of N-Cyanoacetamides
“2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide” is used in the preparation of N-cyanoacetamides . These are privileged structures and are considered one of the most important precursors for heterocyclic synthesis .
Building Various Organic Heterocycles
This compound is used in building various organic heterocycles . It has potential in evolving better chemotherapeutic agents .
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide are the JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets through a unique binding mode. The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of the JNK2 and JNK3 kinases . This interaction inhibits the activity of the kinases, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases by 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide affects the MAPK signaling pathway This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression
Pharmacokinetics
The compound’s potency against jnk2 and jnk3 kinases (pic50 67 and 66, respectively) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of JNK2 and JNK3 kinases. This inhibition can potentially alter the MAPK signaling pathway, affecting various cellular processes such as cell growth, differentiation, and apoptosis .
properties
IUPAC Name |
2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2OS/c1-2-10(14)12(17)16-13-9(7-15)8-5-3-4-6-11(8)18-13/h10H,2-6H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKVZVBUSXPEQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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